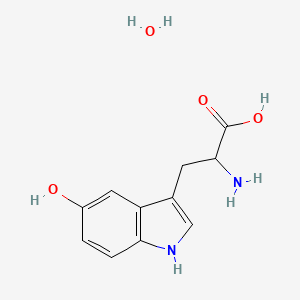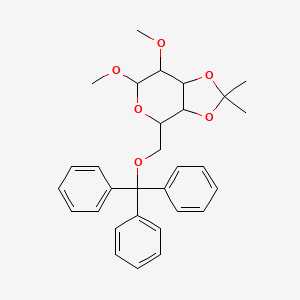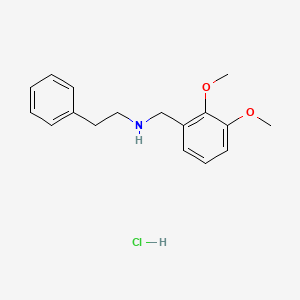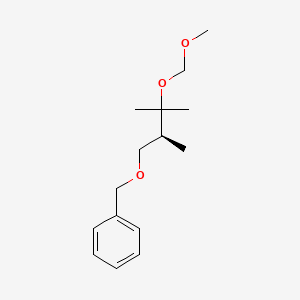![molecular formula C27H32O10 B12325404 Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12325404.png)
Methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-O-Deacetylkhayanolide E is a limonoid compound isolated from the stem bark of the African mahogany tree, Khaya senegalensis . Limonoids are a class of highly oxygenated triterpenoids known for their diverse biological activities. This compound has garnered interest due to its potential medicinal properties and applications in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
1-O-Deacetylkhayanolide E can be isolated from the stem bark of Khaya senegalensis using ethanol extraction followed by chromatographic techniques . The specific synthetic routes and reaction conditions for its preparation involve the use of silica gel column chromatography and elution with a mixture of n-hexane and ethyl acetate .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for 1-O-Deacetylkhayanolide E. The compound is primarily obtained through extraction from natural sources, specifically the stem bark of Khaya senegalensis .
化学反応の分析
Types of Reactions
1-O-Deacetylkhayanolide E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving 1-O-Deacetylkhayanolide E include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of 1-O-Deacetylkhayanolide E depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .
科学的研究の応用
1-O-Deacetylkhayanolide E has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Antibacterial Activity: The compound has shown significant activity against pathogenic bacteria, including Staphylococcus aureus.
Antiplasmodial Activity: It exhibits potent activity against Plasmodium falciparum, the parasite responsible for malaria.
Anticancer Potential: Preliminary studies suggest that 1-O-Deacetylkhayanolide E may have anticancer properties, making it a potential candidate for cancer research.
Pharmaceutical Development: Due to its diverse biological activities, the compound is being explored for the development of new pharmaceutical agents.
作用機序
The mechanism of action of 1-O-Deacetylkhayanolide E involves its interaction with specific molecular targets and pathways within cells . The compound is believed to exert its effects by modulating the activity of enzymes and proteins involved in critical cellular processes . For example, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis, while its antiplasmodial activity could result from interference with the parasite’s metabolic pathways .
類似化合物との比較
1-O-Deacetylkhayanolide E is unique among limonoids due to its specific structural features and biological activities . Similar compounds include:
Khayanolide D: Another limonoid isolated from Khaya senegalensis, known for its antiplasmodial activity.
Grandifolide A: A limonoid with notable antibacterial properties.
6S-Hydroxykhayalactone: A compound with potential anticancer activity.
特性
分子式 |
C27H32O10 |
|---|---|
分子量 |
516.5 g/mol |
IUPAC名 |
methyl 2-[8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C27H32O10/c1-22-11-25(32)18-16(19(22)30)37-26-9-14(28)36-20(12-6-8-35-10-12)23(26,2)7-5-13(27(18,26)33)24(25,3)17(22)15(29)21(31)34-4/h6,8,10,13,15-18,20,29,32-33H,5,7,9,11H2,1-4H3 |
InChIキー |
HOUJKWFMLMSPNW-UHFFFAOYSA-N |
正規SMILES |
CC12CCC3C4(C(C5(CC4(C6C3(C1(CC(=O)OC2C7=COC=C7)OC6C5=O)O)O)C)C(C(=O)OC)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12325326.png)



![2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid](/img/structure/B12325346.png)
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol](/img/structure/B12325351.png)
![(R)-(-)-1-[(S)-2-Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B12325353.png)
![3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]-](/img/structure/B12325361.png)
![2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B12325387.png)



![8,9-Dihydro-[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B12325407.png)
